molecular formula C14H9F3N2O2S B5612193 N-[2-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

N-[2-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5612193
M. Wt: 326.30 g/mol
InChI Key: OGHAQXJGIOLYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[2-(Trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide involves complex reactions, including the use of (η6-benzene)ruthenium(II) complexes with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles through catalytic activation processes. This method showcases the compound's ability to form in reactions facilitated by catalytic activation, highlighting its synthetic versatility (Saleem et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray diffraction, showing a variety of bonding lengths and angles that contribute to the stability and reactivity of the compound. Such structural analyses provide insights into the electronic configuration and spatial arrangement, which are crucial for understanding the compound's reactivity and potential applications (Fonseca, 2009).

properties

IUPAC Name

1,1-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2S/c15-14(16,17)10-6-2-3-7-11(10)18-13-9-5-1-4-8-12(9)22(20,21)19-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAQXJGIOLYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.